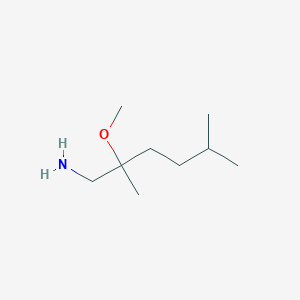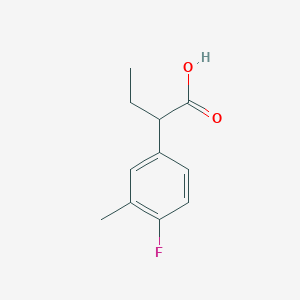
2-(4-Fluoro-3-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzene and butanoic acid derivatives.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the butanoic acid moiety to the aromatic ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)butanol.
Substitution: Formation of 2-(4-Hydroxy-3-methylphenyl)butanoic acid.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methylbenzoic acid
- 2-(4-Fluoro-3-methylphenyl)ethanoic acid
- 2-(4-Fluoro-3-methylphenyl)propanoic acid
Uniqueness
2-(4-Fluoro-3-methylphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-9(11(13)14)8-4-5-10(12)7(2)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |
Clé InChI |
CKCXJXXKZDNNBP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)F)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


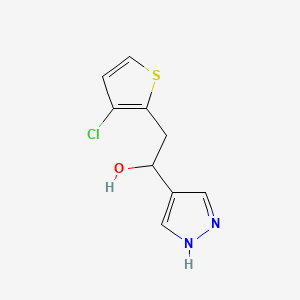
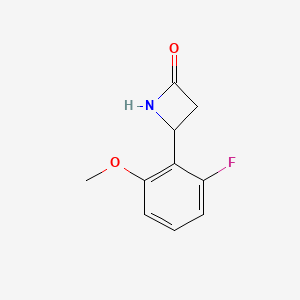
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
carboxamide](/img/structure/B15243455.png)
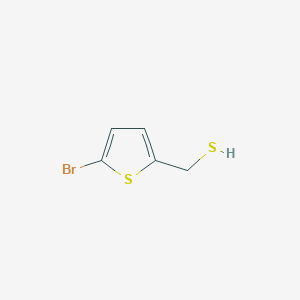
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
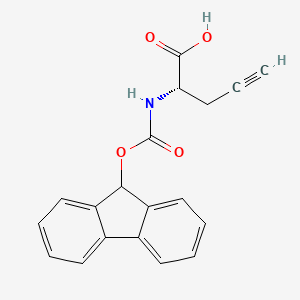
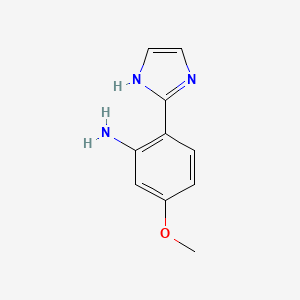
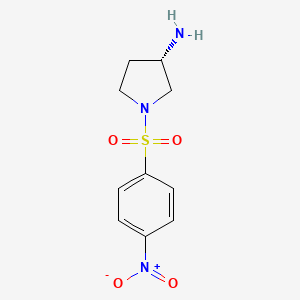
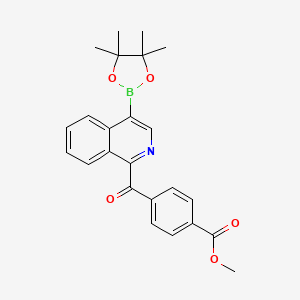

![3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
![cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15243525.png)
